![molecular formula C9H8ClNO4 B2819565 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid CAS No. 37653-89-7](/img/structure/B2819565.png)
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid
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Description
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a chemical compound with the molecular weight of 229.62 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, has been reported in the literature . The synthesis process involved six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process was run successfully on approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid can be represented by the InChI code:1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13)
. Physical And Chemical Properties Analysis
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a powder at room temperature . Its melting point is between 225-226 degrees Celsius .Scientific Research Applications
SGLT2 Inhibitors
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: serves as a key intermediate in the manufacturing of SGLT2 inhibitors. These inhibitors are a class of drugs used to manage type 2 diabetes. Their mechanism of action involves inhibiting the reabsorption of glucose in the renal tubules, leading to reduced blood glucose levels without relying on insulin. Additionally, SGLT2 inhibitors may contribute to weight loss and blood pressure reduction .
Structure–Activity Relationship (SAR) Studies
Researchers have focused on understanding the structure–activity relationship of SGLT2 inhibitors. Investigating how modifications to the molecular structure impact their effectiveness is critical for drug development5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid serves as a valuable building block in these studies .
Industrial Process Scale-Up
Efficient and scalable synthesis methods are essential for large-scale production. Researchers have successfully scaled up the preparation of this compound using readily available dimethyl terephthalate as a starting material. The practical process involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Achieving a total yield of 24% in 70 kg batches demonstrates its industrial viability .
Cost Reduction
The practical process described above not only ensures scalability but also significantly reduces production costs. This cost-effectiveness is crucial for making these inhibitors accessible to a broader patient population .
Therapeutic Potential Beyond Diabetes
While primarily studied for diabetes therapy, SGLT2 inhibitors may have broader applications. Their ability to lower blood pressure and promote weight loss opens up possibilities for treating other conditions related to metabolic health .
properties
IUPAC Name |
2-chloro-4-(methoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSPZWIWBTWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid |
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